Tert-butyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate
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Overview
Description
Tert-butyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate is a synthetic organic compound characterized by the presence of a tert-butyl ester group, an amino group, a cyclopropyl ring, and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of tert-butyl 3-amino-2,2-difluoropropanoate with cyclopropyl bromide under basic conditions to introduce the cyclopropyl group. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction can produce primary or secondary amines .
Scientific Research Applications
Tert-butyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the cyclopropyl ring and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-amino-2,2-difluoropropanoate: Lacks the cyclopropyl group, making it less sterically hindered.
Cyclopropylamine: Contains the cyclopropyl group but lacks the tert-butyl ester and fluorine atoms.
2,2-Difluoropropanoic acid: Contains the difluoropropanoate moiety but lacks the amino and cyclopropyl groups.
Uniqueness
Tert-butyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate is unique due to the combination of its structural features, including the tert-butyl ester, amino group, cyclopropyl ring, and fluorine atoms. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
tert-butyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO2/c1-9(2,3)15-8(14)10(11,12)7(13)6-4-5-6/h6-7H,4-5,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIDHRGBWWHQGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(C1CC1)N)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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